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For Researchers, Scientists, and Drug Development Professionals

Abstract
Tetramethylammonium formate, a quaternary ammonium salt, presents a simple yet

interesting subject for structural and spectroscopic analysis. This guide provides a

comprehensive overview of its molecular structure, synthesis, and spectroscopic properties.

Due to a lack of publicly available experimental crystallographic and detailed spectroscopic

data, this document combines established chemical principles with theoretical predictions to

offer a robust technical summary. This guide is intended to serve as a foundational resource for

professionals in research and development who may encounter or utilize this compound in their

work.

Molecular Structure and Properties
Tetramethylammonium formate is an ionic compound with the chemical formula C₅H₁₃NO₂

and a molecular weight of 119.16 g/mol .[1][2] It consists of a positively charged

tetramethylammonium cation ([N(CH₃)₄]⁺) and a negatively charged formate anion (HCOO⁻).

The IUPAC name for this compound is tetramethylazanium;formate.[3]

The tetramethylammonium cation possesses a tetrahedral geometry with the central nitrogen

atom bonded to four methyl groups. The formate anion is planar, with the carbon atom double-

bonded to one oxygen atom and single-bonded to the other, with the negative charge

delocalized across the two oxygen atoms.
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Visualization of the Ionic Pair
The logical relationship between the constituent ions can be visualized as a simple ionic bond.

Diagram 1: Ionic Interaction in Tetramethylammonium Formate

Synthesis of Tetramethylammonium Formate
A documented method for the synthesis of tetramethylammonium formate involves the

reaction of trimethylamine with methyl formate.

Experimental Protocol: Synthesis
Materials:

Trimethylamine ((CH₃)₃N)

Methyl formate (HCOOCH₃)

Methanol (CH₃OH) or Ethanol (C₂H₅OH) as a solvent

Reaction vessel equipped with a stirrer and temperature control

Procedure:

Dissolve trimethylamine and an equimolar amount of methyl formate in a suitable solvent

(methanol or ethanol) in the reaction vessel.

Stir the mixture at a controlled temperature. The reaction can be carried out under various

conditions, and the yield may be optimized by adjusting temperature and reaction time.

Monitor the reaction progress by a suitable analytical method (e.g., NMR spectroscopy) to

confirm the formation of tetramethylammonium formate.

Upon completion, the solvent can be removed under reduced pressure to yield the product.

Further purification may be achieved by recrystallization if a solid product is obtained.

Synthesis Workflow
The synthesis process can be represented by the following workflow diagram.
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Diagram 2: Synthesis Workflow of Tetramethylammonium Formate
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Diagram 2: Synthesis Workflow
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Spectroscopic Data (Predicted)
In the absence of published experimental spectra for tetramethylammonium formate, this

section provides predicted spectroscopic data based on the known chemical shifts and

vibrational frequencies of the constituent ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

A singlet for the twelve equivalent protons of the four methyl groups of the

tetramethylammonium cation is expected.

A singlet for the proton of the formate anion.

¹³C NMR:

A single resonance for the four equivalent methyl carbons of the tetramethylammonium

cation.

A resonance for the carbonyl carbon of the formate anion.

Table 1: Predicted NMR Spectroscopic Data

Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Assignment

¹H ~3.2 Singlet N(CH₃)₄⁺

¹H ~8.4 Singlet HCOO⁻

¹³C ~55 Singlet N(CH₃)₄⁺

¹³C ~167 Singlet HCOO⁻

Vibrational Spectroscopy (FTIR and Raman)
The vibrational spectrum will be a superposition of the modes of the tetramethylammonium

cation and the formate anion.
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Key Vibrational Modes:

Tetramethylammonium Cation: C-H stretching and bending modes, C-N stretching modes.

Formate Anion: C-H stretching, and C=O stretching (asymmetric and symmetric).

Table 2: Predicted Vibrational Spectroscopy Data

Wavenumber (cm⁻¹) Spectroscopy Assignment

~3000 - 2800 FTIR, Raman
C-H stretching

(tetramethylammonium)

~2820 FTIR, Raman C-H stretching (formate)

~1600 FTIR
Asymmetric C=O stretching

(formate)

~1350 FTIR, Raman
Symmetric C=O stretching

(formate)

~1480 FTIR, Raman
C-H bending

(tetramethylammonium)

~950 FTIR, Raman
C-N symmetric stretching

(tetramethylammonium)

~750 FTIR O-C-O bending (formate)

Spectroscopic Analysis Workflow
A general workflow for the spectroscopic characterization of a synthesized sample is outlined

below.
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Diagram 3: Spectroscopic Analysis Workflow
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Diagram 3: Spectroscopic Analysis Workflow

Conclusion
While detailed experimental structural and spectroscopic data for tetramethylammonium
formate are not readily available in the public domain, this guide provides a thorough overview

based on established chemical principles and data from related compounds. The provided

synthesis protocol offers a clear pathway for its preparation. The predicted spectroscopic data

and workflows serve as a valuable reference for researchers. Further experimental

investigation is warranted to fully characterize the solid-state structure and spectroscopic

properties of this compound, which would be a valuable contribution to the chemical literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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